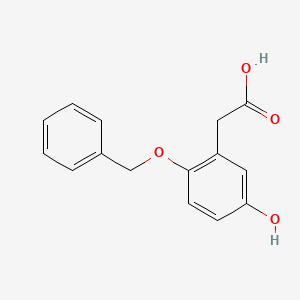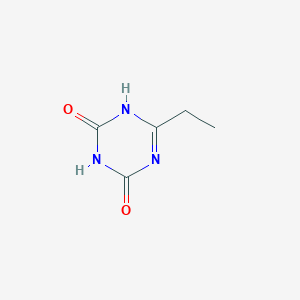
6-Ethyl-1,3,5-triazine-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Ethyl-1,3,5-triazine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the triazine family. Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. This compound, in particular, is characterized by its unique structure, which includes an ethyl group attached to the triazine ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethyl-1,3,5-triazine-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of ethylamine with cyanuric chloride, followed by hydrolysis to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or water and may require heating to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
6-Ethyl-1,3,5-triazine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the triazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions may vary depending on the desired product but often involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while substitution reactions can produce a variety of functionalized triazines.
科学的研究の応用
6-Ethyl-1,3,5-triazine-2,4(1H,3H)-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of polymers, resins, and other materials with specialized properties.
作用機序
The mechanism of action of 6-Ethyl-1,3,5-triazine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or disrupt cellular processes, leading to its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
1,3,5-Triazine-2,4(1H,3H)-dione: Lacks the ethyl group but shares the core triazine structure.
6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione: Similar structure with a methyl group instead of an ethyl group.
2,4-Diamino-1,3,5-triazine: Contains amino groups instead of the dione functionality.
Uniqueness
6-Ethyl-1,3,5-triazine-2,4(1H,3H)-dione is unique due to the presence of the ethyl group, which can influence its chemical reactivity and physical properties. This uniqueness can make it more suitable for specific applications compared to its analogs.
特性
CAS番号 |
7501-27-1 |
|---|---|
分子式 |
C5H7N3O2 |
分子量 |
141.13 g/mol |
IUPAC名 |
6-ethyl-1H-1,3,5-triazine-2,4-dione |
InChI |
InChI=1S/C5H7N3O2/c1-2-3-6-4(9)8-5(10)7-3/h2H2,1H3,(H2,6,7,8,9,10) |
InChIキー |
FKRNCAWYMWZNTC-UHFFFAOYSA-N |
正規SMILES |
CCC1=NC(=O)NC(=O)N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


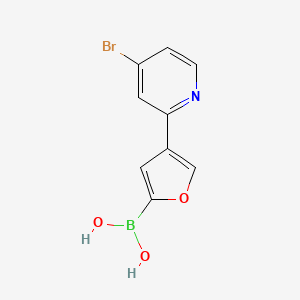
![4-(2-Azabicyclo[2.2.1]heptan-2-yl)-3-methylbenzoic acid](/img/structure/B14082937.png)
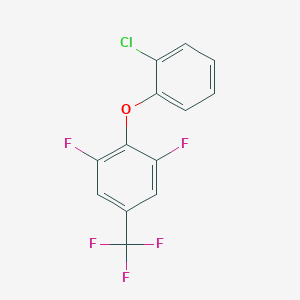
![2-[[1-[[(3E,9E)-2,7-dioxo-5-propan-2-yl-1,6-diazacyclododeca-3,9-dien-8-yl]amino]-3-methyl-1-oxopentan-2-yl]carbamoylamino]-3-methylbutanoic acid](/img/structure/B14082955.png)
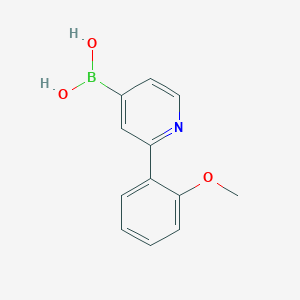
![2-(1,3-Benzothiazol-2-yl)-1-(3-ethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14082970.png)
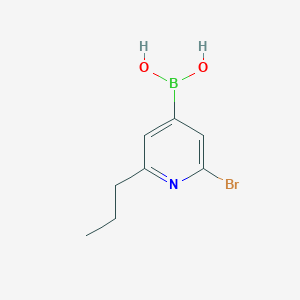
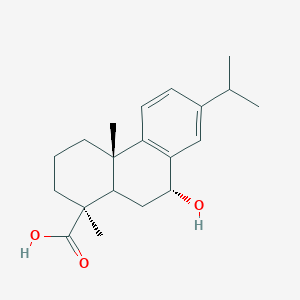
![Methyl 2-fluoro-2'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylate](/img/structure/B14082982.png)
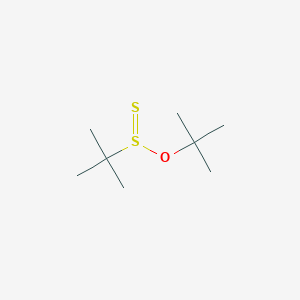

![(6R-cis)-3-(Acetoxymethyl)-7-methoxy-8-oxo-7-(2-thienylacetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B14083003.png)

